6-Cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
Description
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Propriétés
IUPAC Name |
6-cyclopropyl-3-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c24-19-5-3-18(4-6-19)23(9-10-23)22(29)26-11-7-16(8-12-26)14-27-15-25-20(13-21(27)28)17-1-2-17/h3-6,13,15-17H,1-2,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUAJFPXBRTESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 6-Cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups, including a cyclopropyl moiety, a piperidine ring, and a dihydropyrimidinone core. The presence of the 4-fluorophenyl group enhances its pharmacological profile by potentially improving binding affinity to biological targets.
Research indicates that this compound exhibits activity against various biological pathways:
- Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cellular signaling pathways. For instance, compounds with similar structures have shown inhibitory effects on DDR1/2 kinases, which are implicated in fibrosis and cancer progression .
- Antiviral Activity : Related compounds have demonstrated antiviral properties, particularly against respiratory syncytial virus (RSV), suggesting potential applications in treating viral infections .
Table 1: Summary of Biological Activities
Pharmacokinetic Properties
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Although specific data for this compound may be limited, related compounds have shown favorable pharmacokinetic profiles, indicating good bioavailability and metabolic stability .
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to This compound :
- Case Study 1 : A study on a related dihydropyrimidinone compound demonstrated effective inhibition of DDR kinases in preclinical models of pulmonary fibrosis. The results showed a significant reduction in collagen deposition and inflammatory markers .
- Case Study 2 : Another investigation focused on the antiviral activity of structurally similar compounds against RSV. The findings indicated that these compounds could significantly reduce viral load in infected cell cultures, supporting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 6-Cyclopropyl-3-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves multi-step reactions, including cyclopropanation of the fluorophenyl group, piperidine functionalization, and dihydropyrimidinone ring formation. Key steps include:
- Cyclopropanation : Use of transition-metal catalysts (e.g., Cu or Pd) under inert atmospheres to stabilize reactive intermediates.
- Piperidine coupling : Amide bond formation between the cyclopropanecarbonyl group and piperidine via carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Dihydropyrimidinone assembly : Cyclocondensation under acidic or basic conditions (e.g., HCl/ethanol reflux).
- Critical factors : Temperature control (<60°C prevents thermal decomposition of cyclopropane groups) and solvent selection (DMF for solubility vs. THF for selectivity) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Use orthogonal analytical techniques:
- NMR : - and -NMR to verify cyclopropyl protons (δ 0.8–1.2 ppm) and fluorophenyl aromatic signals.
- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H] calculated for ).
- X-ray crystallography : For absolute configuration determination if single crystals are obtained via slow evaporation in ethanol/water mixtures .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs targeting dihydropyrimidinone derivatives?
- Answer :
- Core modifications : Replace the cyclopropyl group with cyclobutyl or spirocyclic systems to assess steric effects on target binding.
- Fluorophenyl substitution : Compare 4-fluoro vs. 2-fluoro or multi-halogenated analogs to evaluate electronic effects on receptor affinity.
- Piperidine linker optimization : Introduce methyl or ethyl groups to the piperidine nitrogen to modulate lipophilicity (logP) and blood-brain barrier penetration.
- Validation : Use in vitro assays (e.g., enzyme inhibition IC) and computational docking (e.g., AutoDock Vina) to correlate structural changes with activity .
Q. How can contradictory data on the compound’s biological activity across studies be resolved?
- Answer : Address discrepancies through:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH 7.4 vs. 6.8).
- Metabolic stability testing : Use liver microsomes to identify species-specific metabolism (e.g., human vs. rodent CYP450 isoforms).
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target occupancy .
Q. What methodologies are recommended for studying the compound’s pharmacokinetic (PK) profile?
- Answer :
- ADME profiling :
- Absorption : Parallel artificial membrane permeability assay (PAMPA) for passive diffusion.
- Metabolism : Incubation with human liver microsomes + NADPH to identify major metabolites via LC-MS/MS.
- Excretion : Radiolabeled compound tracking in rodent bile and urine.
- In vivo PK : Administer IV/PO doses in rodents, collect plasma at timepoints (0–24h), and quantify using UPLC-QTOF. Adjust formulations (e.g., PEG-400/solutol HS15) to enhance oral bioavailability .
Methodological Challenges & Solutions
Q. How can researchers overcome low solubility in aqueous buffers during in vitro assays?
- Answer :
- Co-solvent systems : Use DMSO (≤0.1%) or β-cyclodextrin inclusion complexes.
- pH adjustment : Prepare stock solutions in mild acidic/basic buffers (pH 4–9) to exploit ionizable groups.
- Nanoparticle formulations : Encapsulate in PLGA or liposomes for sustained release in cell culture media .
Q. What experimental approaches are suitable for identifying off-target interactions?
- Answer :
- Chemoproteomics : Use photoaffinity probes with a clickable alkyne tag to capture interacting proteins in live cells, followed by LC-MS/MS identification.
- Kinase profiling : Screen against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity.
- Transcriptomics : RNA-seq analysis of treated cells to detect pathway-level perturbations .
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